1-(4-methoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
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Overview
Description
1-(4-methoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and appropriate pyrazine derivatives. Common reaction conditions may involve:
Heating: Reactions are often carried out at elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane are commonly used.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: For larger-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- 2-(3-Methoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]triazine
Uniqueness
1-(4-methoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to its specific substitution pattern and the presence of both methoxyphenyl and piperazinyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-30-20-8-6-19(7-9-20)27-12-14-28(15-13-27)24-23-17-22(26-29(23)11-10-25-24)18-4-3-5-21(16-18)31-2/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBZIHAPGBRJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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